

# solubility and stability of (5-methyl-1H-pyrazol-1-yl)acetic acid

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## Compound of Interest

Compound Name: (5-methyl-1H-pyrazol-1-yl)acetic acid

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An In-depth Technical Guide to the Solubility and Stability of **(5-Methyl-1H-pyrazol-1-yl)acetic Acid**

## Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Derivatives of this five-membered diazole ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] The therapeutic success of pyrazole-containing drugs like Celecoxib and Sildenafil underscores the continued interest in novel analogues.[1][2]

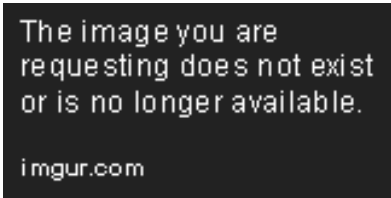
**(5-Methyl-1H-pyrazol-1-yl)acetic acid** (MPAA) is one such derivative, featuring a methyl group and an acetic acid moiety attached to the pyrazole core. These functional groups are anticipated to modulate the molecule's physicochemical properties, which are paramount for its journey from a laboratory curiosity to a potential therapeutic agent. Understanding the solubility and stability of MPAA is a non-negotiable prerequisite for any meaningful drug development program. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and shelf-life.

This technical guide provides a comprehensive examination of the critical solubility and stability characteristics of **(5-Methyl-1H-pyrazol-1-yl)acetic acid**. It is designed for researchers,

scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

## Physicochemical Properties of (5-Methyl-1H-pyrazol-1-yl)acetic acid

A foundational understanding of the molecule's basic properties is the first step in any pre-formulation assessment.

Property	Value	Source
IUPAC Name	(5-Methyl-1H-pyrazol-1-yl)acetic acid	N/A
CAS Number	180741-44-0	[6][7]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	140.14 g/mol	[6]
2D Structure		N/A

Note: The 2D structure is a representative image.

The structure of MPAA contains both a weakly basic pyrazole ring and an acidic carboxylic acid group. This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.

## Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a drug's bioavailability. For MPAA, the presence of the carboxylic acid group (pKa typically ~4-5) is the primary driver of its pH-dependent solubility. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.

## Experimental Protocol: Thermodynamic Solubility Assessment

The shake-flask method (ICH guideline Q6A) remains the gold standard for determining thermodynamic solubility. This protocol ensures that a true equilibrium is reached between the solid-state compound and the solution.

Objective: To determine the equilibrium solubility of MPAA in various aqueous buffers and a relevant organic solvent.

Materials:

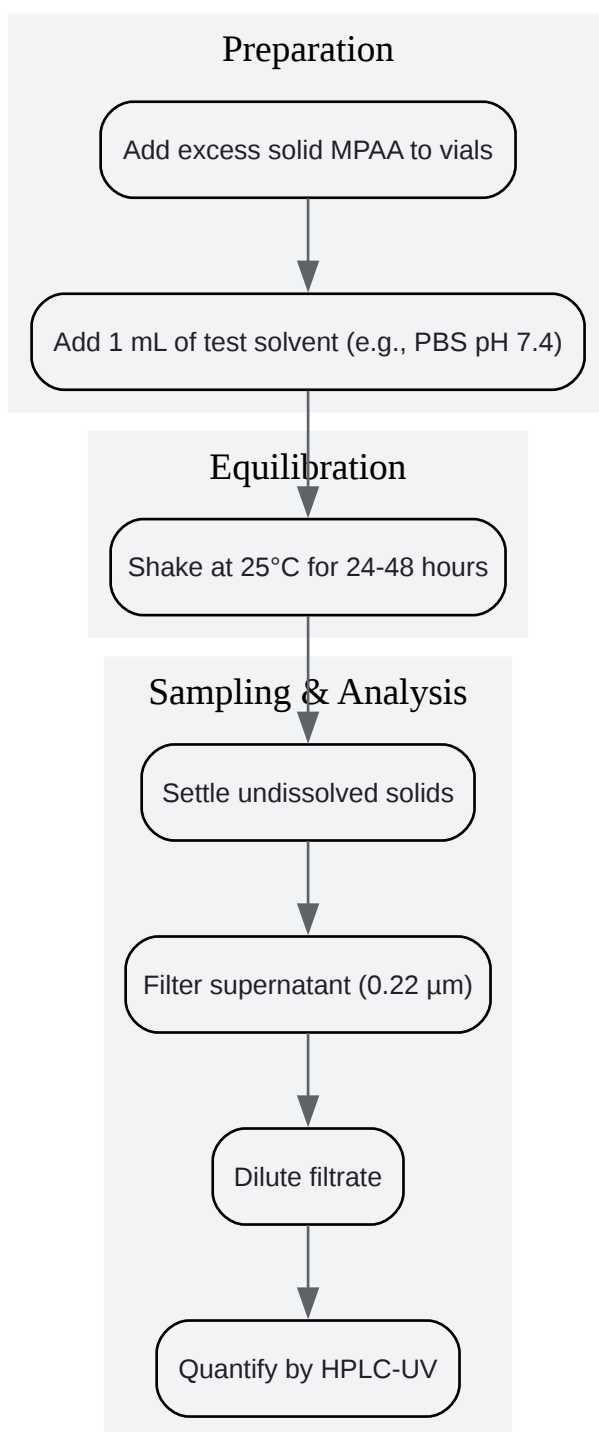
- **(5-Methyl-1H-pyrazol-1-yl)acetic acid** (solid, >99% purity)
- Phosphate Buffered Saline (PBS), pH 7.4
- Citrate Buffer, pH 3.0
- Acetate Buffer, pH 5.0
- Dimethyl Sulfoxide (DMSO)
- HPLC-grade water, acetonitrile, and formic acid
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- 0.22 µm syringe filters (PTFE or PVDF)
- Calibrated HPLC-UV system

Methodology:

- Preparation: Add an excess of solid MPAA to each vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

- **Solvent Addition:** Add 1 mL of the desired solvent (e.g., PBS pH 7.4) to each vial. Prepare triplicates for each condition.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to reach thermodynamic equilibrium.
- **Sample Collection:** After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle.
- **Filtration:** Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.
- **Dilution:** Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.
- **Quantification:** Analyze the diluted samples by a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of known MPAA concentrations.

## Workflow for Solubility Determination



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Caption: Workflow for Thermodynamic Solubility Determination.

## Illustrative Solubility Data

The following table presents plausible, illustrative data for MPAA, reflecting expected physicochemical behavior.

Solvent System	pH	Temperature (°C)	Illustrative Solubility (µg/mL)
Citrate Buffer	3.0	25	150
Acetate Buffer	5.0	25	1,200
PBS	7.4	25	> 10,000
DMSO	N/A	25	> 50,000

This data is for illustrative purposes only and must be confirmed experimentally.

## Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways, identify degradation products, and establish the stability-indicating nature of the analytical methods used.<sup>[8][9]</sup>

## Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of MPAA under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by ICH guidelines (Q1A/Q1B).<sup>[10]</sup>

General Procedure:

- Prepare a stock solution of MPAA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- For each stress condition, mix the MPAA stock with the stressor in a clear glass vial.
- Expose the solution to the specified condition for a defined period.
- At appropriate time points, withdraw an aliquot, neutralize the reaction if necessary (e.g., for acid/base hydrolysis), and dilute for HPLC analysis.

- Aim for 5-20% degradation.<sup>[10]</sup> If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

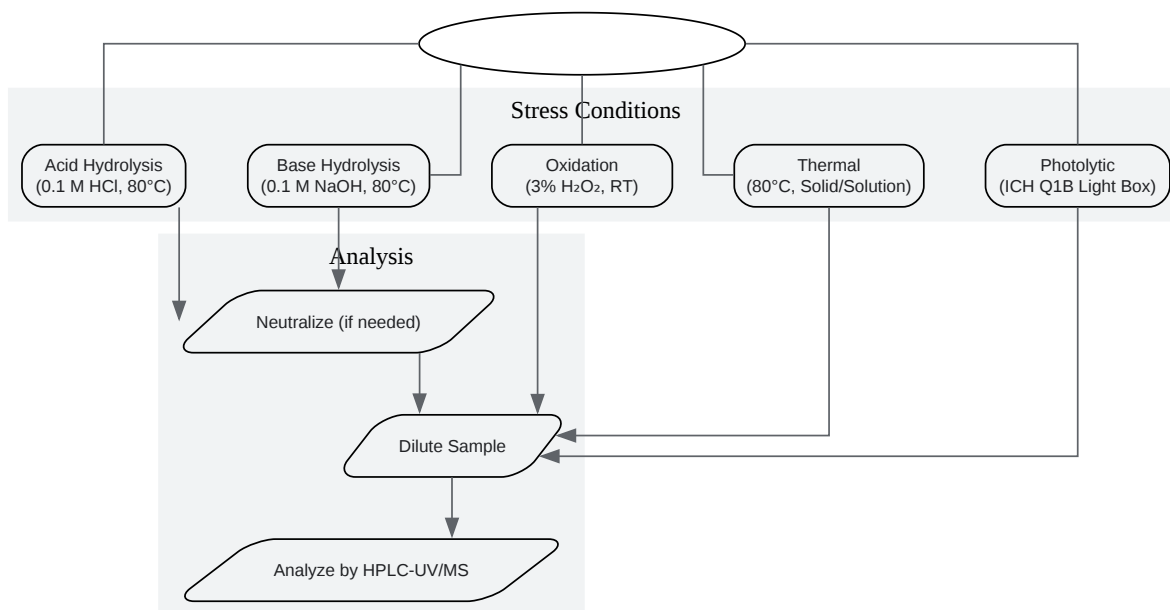
#### Specific Stress Conditions:

- Acid Hydrolysis:
  - Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl).<sup>[10]</sup>
  - Conditions: Heat at 60-80°C for up to 72 hours.
  - Neutralization: Add an equivalent amount of NaOH before analysis.
  - Rationale: Simulates acidic environments (e.g., the stomach) and probes for acid-labile functional groups.
- Base Hydrolysis:
  - Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH).<sup>[10]</sup>
  - Conditions: Heat at 60-80°C for up to 72 hours.
  - Neutralization: Add an equivalent amount of HCl before analysis.
  - Rationale: Simulates alkaline environments and probes for base-labile groups. The pyrazole ring itself is generally stable, but substituents can be affected.
- Oxidative Degradation:
  - Stressor: 3% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>).<sup>[10]</sup>
  - Conditions: Room temperature for up to 72 hours.
  - Rationale: Tests susceptibility to oxidation. The nitrogen atoms in the pyrazole ring or the benzylic-like protons on the acetic acid chain could be sites of oxidation.
- Thermal Degradation:
  - Stressor: Heat.

- Conditions: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for up to one week.
- Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
- Photostability:
  - Stressor: Light exposure according to ICH Q1B guidelines.
  - Conditions: Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  - Control: A dark control sample, wrapped in aluminum foil, must be run in parallel.
  - Rationale: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, packaging, and storage.

## Workflow for Forced Degradation Studies





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Caption: General Workflow for Forced Degradation Studies.

## Illustrative Stability Data

The following table summarizes plausible outcomes from forced degradation studies of MPAA.

Stress Condition	Reagent/Setting	Time	Illustrative Degradation (%)	Potential Degradation Pathway
Acid Hydrolysis	1 M HCl, 80°C	24 h	< 5%	Generally stable; potential for minor ring protonation effects.
Base Hydrolysis	1 M NaOH, 80°C	24 h	< 5%	Generally stable; pyrazole ring is robust.
Oxidation	3% H <sub>2</sub> O <sub>2</sub> , RT	24 h	15%	N-oxidation on the pyrazole ring.
Thermal (Solution)	80°C	72 h	< 2%	Thermally stable in solution.
Photostability	ICH Q1B	N/A	10%	Photolytic rearrangement or oxidation.

This data is for illustrative purposes only and must be confirmed experimentally.

## Analytical Considerations

All solubility and stability studies must be supported by a validated, stability-indicating analytical method.

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method with UV detection is the workhorse for these studies. The method must be able to separate the parent MPAA peak from any degradation products, impurities, or excipients.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This technique is indispensable for identifying the molecular weights of degradation products formed during stress testing. This information is the first step in structural elucidation of unknown degradants.

- Nuclear Magnetic Resonance (NMR): For novel or significant degradation products, isolation followed by NMR spectroscopy is often required for unambiguous structural confirmation.

## Conclusion

**(5-Methyl-1H-pyrazol-1-yl)acetic acid** possesses physicochemical characteristics that are favorable for a drug candidate. Its pH-dependent aqueous solubility, driven by the carboxylic acid moiety, provides a clear path for developing aqueous formulations and predicts good solubility in the physiological pH range of the intestine. The pyrazole core imparts significant chemical stability, with the molecule showing resistance to hydrolytic and thermal stress. Mild susceptibility to oxidative and photolytic conditions is noted, which provides crucial information for guiding manufacturing process controls, formulation development (e.g., inclusion of antioxidants), and packaging selection (e.g., light-resistant containers).

The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of MPAA's solubility and stability. Rigorous execution of these studies is a fundamental requirement to de-risk the development process and build a comprehensive data package for regulatory submission.

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